

# Methyl 6-nitroquinoline-2-carboxylate molecular weight and formula

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## Compound of Interest

Compound Name: Methyl 6-nitroquinoline-2-carboxylate

Cat. No.: B053184

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## Technical Guide: Methyl 6-nitroquinoline-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for **Methyl 6-nitroquinoline-2-carboxylate**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide outlines generalized protocols for its synthesis based on established chemical reactions for analogous structures. The information is intended to serve as a foundational resource for researchers interested in the synthesis and potential applications of this and related nitroquinoline derivatives.

## Chemical and Physical Properties

**Methyl 6-nitroquinoline-2-carboxylate** is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of the nitro group and the methyl ester functional groups are expected to significantly influence its chemical reactivity and biological activity.

## Quantitative Data Summary

The fundamental molecular properties of **Methyl 6-nitroquinoline-2-carboxylate** are summarized below.

Property	Value	Citation
Molecular Formula	C <sub>11</sub> H <sub>8</sub> N <sub>2</sub> O <sub>4</sub>	[1]
Molecular Weight	232.19 g/mol	[1]

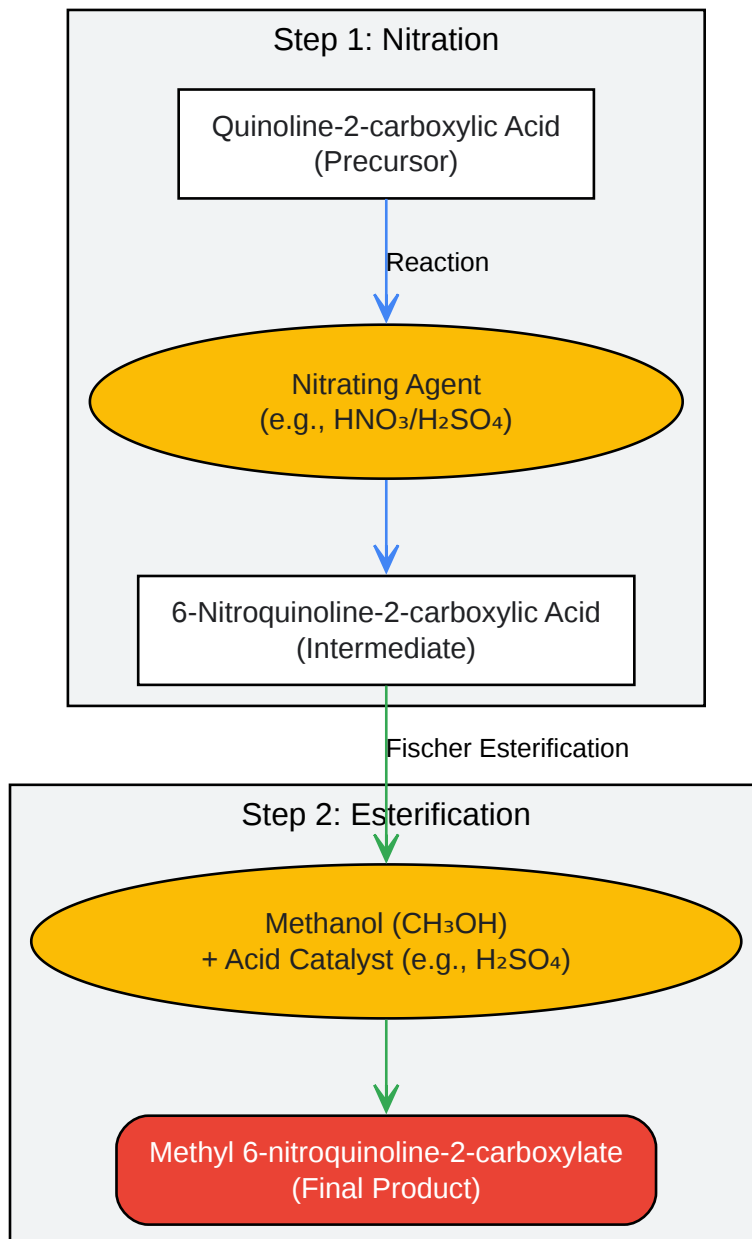
## Proposed Synthetic Pathway

A specific, peer-reviewed synthesis protocol for **Methyl 6-nitroquinoline-2-carboxylate** is not readily available in the surveyed literature. However, a logical and chemically sound approach would involve a two-step process:

- Nitration of a suitable quinoline precursor to introduce the nitro group at the 6-position, yielding 6-nitroquinoline-2-carboxylic acid.
- Esterification of the resulting carboxylic acid with methanol to form the final methyl ester product.

The following diagram illustrates this proposed synthetic workflow.

## Proposed Synthetic Workflow for Methyl 6-nitroquinoline-2-carboxylate

[Click to download full resolution via product page](#)Caption: Proposed two-step synthesis of **Methyl 6-nitroquinoline-2-carboxylate**.

## Experimental Protocols

The following sections detail generalized experimental methodologies for the proposed synthetic steps. These protocols are based on standard procedures for nitration and esterification and should be adapted and optimized for the specific substrate.

### Protocol 1: Regioselective Nitration of Quinoline Derivatives

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution. For quinoline systems, the position of nitration is influenced by the reaction conditions, particularly the acidity of the medium which affects the protonation state of the quinoline nitrogen.

Objective: To synthesize 6-nitroquinoline-2-carboxylic acid from a suitable quinoline precursor.

Materials:

- Quinoline-2-carboxylic acid
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Ice
- Deionized Water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Organic solvent for extraction (e.g., Ethyl Acetate)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

Methodology:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the quinoline precursor to a pre-chilled amount of concentrated sulfuric acid. Stir until

complete dissolution.

- Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.
- Add the nitrating mixture dropwise to the solution of the quinoline precursor, ensuring the reaction temperature does not exceed 10°C.
- After the addition is complete, allow the reaction to stir at a controlled temperature for a specified duration to ensure completion.
- Carefully pour the reaction mixture onto crushed ice to precipitate the product.
- Neutralize the solution with a sodium bicarbonate solution until the pH is neutral.
- Collect the precipitate by vacuum filtration and wash with cold deionized water.
- If the product is not a solid, perform a liquid-liquid extraction using a suitable organic solvent.
- Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to obtain pure 6-nitroquinoline-2-carboxylic acid.

## Protocol 2: Fischer-Speier Esterification

Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol. The reaction is an equilibrium process, and to achieve a high yield of the ester, it is common to use a large excess of the alcohol or to remove water as it is formed.

Objective: To synthesize **Methyl 6-nitroquinoline-2-carboxylate** from 6-nitroquinoline-2-carboxylic acid.

Materials:

- 6-nitroquinoline-2-carboxylic acid

- Methanol ( $\text{CH}_3\text{OH}$ ), anhydrous
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ ) as a catalyst
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated  $\text{NaCl}$  solution)
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Methodology:

- Dissolve 6-nitroquinoline-2-carboxylic acid in a large excess of anhydrous methanol in a round-bottom flask.
- Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in an organic solvent and wash sequentially with deionized water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure to yield the crude methyl ester.
- Purify the crude product by recrystallization from a suitable solvent or by column chromatography to obtain pure **Methyl 6-nitroquinoline-2-carboxylate**.

## Potential Biological Significance

While specific biological activities of **Methyl 6-nitroquinoline-2-carboxylate** are not extensively documented, the broader class of quinoline derivatives is of significant interest in medicinal chemistry. Quinolines are known to exhibit a wide range of biological activities, including antibacterial, antiviral, anticancer, and antimalarial properties. The nitro group, being a strong electron-withdrawing group, can modulate the electronic properties of the quinoline ring system and may play a role in the mechanism of action, potentially through interactions with biological macromolecules. Further research is required to elucidate the specific biological profile and potential therapeutic applications of this particular compound.

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## References

- 1. Nanomaterial assisted bulk scale synthesis of 2-methyl-6-nitroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
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